molecular formula C7H11BrN2O B2811161 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1856073-17-0

4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B2811161
CAS No.: 1856073-17-0
M. Wt: 219.082
InChI Key: ZBDFBYMPSZUDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole is a high-value brominated heterocyclic building block exclusively designed for research and development applications, particularly in medicinal chemistry and material science. This compound features a bromine substituent at the 4-position of the pyrazole ring, making it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings . These reactions are pivotal for creating complex molecular architectures by enabling the formation of carbon-carbon bonds, thereby allowing researchers to diversify the pyrazole core at the 4-position for structure-activity relationship (SAR) studies . The pyrazole scaffold is a privileged structure in pharmacology, present in a wide array of therapeutic agents . As such, this brominated derivative serves as a key synthetic intermediate in the exploration of new bioactive molecules. Its structure, which includes an ethyl group on the nitrogen (N-1) and a methoxymethyl group at the 3-position, contributes to desirable physicochemical properties like improved solubility and metabolic stability. Researchers utilize this compound in the synthesis of potential inhibitors, ligands, and functional materials. Handling Precautions: Based on the hazards of similar pyrazole compounds, this material is expected to be harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals.

Properties

IUPAC Name

4-bromo-1-ethyl-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-3-10-4-6(8)7(9-10)5-11-2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDFBYMPSZUDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the fourth position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Alkylation: The ethyl group is introduced at the first position through an alkylation reaction using ethyl halides in the presence of a base.

    Methoxymethylation: Finally, the methoxymethyl group is introduced at the third position using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1-ethyl-3-(methoxymethyl)-1H-pyrazole.

Scientific Research Applications

Pharmacological Studies

Research has indicated that pyrazole derivatives, including 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole, exhibit significant pharmacological activities. These include:

  • Anti-cancer Activity : Several studies have demonstrated that pyrazole compounds can induce apoptosis in cancer cells. For instance, analogs of pyrazoles have been shown to inhibit cell proliferation in colorectal cancer cell lines by inducing G1 and G2/M cell cycle arrest .
  • BRAF Inhibition : Pyrazole derivatives are being explored as inhibitors of BRAF, a protein kinase involved in cell signaling pathways that regulate cell growth. The structural modifications of pyrazoles can enhance their potency against BRAF mutations commonly found in melanoma .

Agricultural Applications

The compound is also being investigated for its potential use in agriculture, particularly as a pesticide or herbicide. Pyrazole derivatives have shown promise in controlling various pests and diseases affecting crops. The bromine substituent enhances the biological activity of these compounds, making them effective against specific agricultural threats .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. The ability to modify its structure through various chemical reactions allows chemists to explore new compounds with desired properties .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompoundEffectivenessReference
Anti-cancerThis compoundInduces cell cycle arrest
BRAF inhibitionVarious pyrazole derivativesPotent against BRAF mutants
Pest controlPyrazole-based pesticidesEffective against pests

Case Study 1: Anti-cancer Efficacy

In a study involving colorectal cancer cell lines (HCT116), treatment with this compound resulted in significant increases in G1 and G2/M phase populations, indicating potential for development as an anti-cancer agent . The study utilized flow cytometry to assess cell cycle distribution, confirming the compound's efficacy.

Case Study 2: Agricultural Use

Research conducted on the efficacy of pyrazole derivatives as agricultural agents highlighted the effectiveness of this compound in controlling specific crop diseases. Field trials demonstrated reduced disease incidence when applied as a foliar treatment .

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole and related brominated pyrazoles:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound N1: Ethyl; C3: Methoxymethyl; C4: Br C₇H₁₁BrN₂O Discontinued; potential intermediate for functionalization
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole N1: Phenyl; C4: Br; C5: CF₃ C₁₀H₆BrF₃N₂ Synthesized via phenylhydrazine condensation; used in agrochemical intermediates
4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-3-methyl-1H-pyrazole N1: 6-Methoxynaphthalenylethyl; C3: Methyl; C4: Br C₁₇H₁₇BrN₂O Demonstrates enhanced lipophilicity for pharmaceutical applications
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole N1: Phenyl; C3: Methoxy; C4: Br C₁₀H₉BrN₂O Characterized by IR, MS, and NMR; used in patent applications
4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole N1: 4-Methoxybenzyl; C3: NO₂; C4: Br C₁₁H₁₀BrN₃O₃ Nitro group enhances electrophilicity for further substitution
1-Benzyl-4-bromo-1H-pyrazole N1: Benzyl; C4: Br C₁₀H₉BrN₂ Common scaffold for kinase inhibitors

Physicochemical Properties

  • Solubility : The methoxymethyl group in the target compound enhances hydrophilicity compared to purely aromatic substituents (e.g., phenyl or naphthalenyl groups in ).
  • Spectroscopic Data : The methoxymethyl group’s protons would resonate as a singlet near δ 3.3–3.5 ppm in ¹H NMR, distinct from the trifluoromethyl (δ ~-60 ppm in ¹⁹F NMR) or nitro groups (δ 8.5–9.0 ppm in ¹H NMR for aromatic protons) .

Reactivity and Functionalization

  • Bromine Reactivity : The C4-bromine in all listed compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura). However, electron-donating groups like methoxymethyl may slightly reduce electrophilicity compared to electron-withdrawing groups (e.g., CF₃ in ).
  • Biological Activity: Pyrazoles with aryl or trifluoromethyl groups exhibit notable antioxidant (IC₅₀ = 10–14 μM ) or herbicidal activity . The target compound’s ethyl and methoxymethyl groups may modulate bioavailability but require empirical validation.

Biological Activity

4-Bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8_{8}H10_{10}BrN3_{3}O
  • Molecular Weight : 232.09 g/mol

This compound features a bromine atom, an ethyl group, and a methoxymethyl substituent on the pyrazole ring, contributing to its unique pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, analogs similar to this compound have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMCF7Not reportedInduces apoptosis
Methyl Pyrazole DerivativeHepG23.96 - 4.38Topoisomerase II inhibition
Other PyrazolesMDA-MB-23139.70Caspase pathway modulation

The compound's mechanism of action often involves the induction of apoptosis through the activation of caspases, which play crucial roles in programmed cell death pathways .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators and cytokines.

StudyCompoundModelFindings
Fajemiroye et al. (2014)Various PyrazolesCarrageenan-induced edema in miceSignificant reduction in inflammation comparable to standard drugs
Girodet et al. (2013)Ethyl PyrazolesBronchial remodeling modelSuppressed inflammation markers

These studies suggest that the compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied, with promising results against various pathogens.

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
E. coli4-Bromo Derivative< 50 µg/mL
S. aureus4-Bromo Derivative< 25 µg/mL
Pseudomonas aeruginosaVarious Pyrazoles< 40 µg/mL

The presence of the bromine atom and other substituents enhances the antimicrobial activity, likely due to increased membrane permeability or interaction with bacterial enzymes .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that specific pyrazole derivatives induced cell cycle arrest in HCT116 colorectal cancer cells, leading to increased apoptosis rates.
  • Anti-inflammatory Effects : Research indicated that certain pyrazoles significantly reduced edema in animal models, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : A series of synthesized pyrazoles were tested against common bacterial strains, showing effective inhibition comparable to traditional antibiotics.

Q & A

Q. What are the key synthetic routes for preparing 4-bromo-1-ethyl-3-(methoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization of β-dicarbonyl precursors with hydrazine derivatives. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during acylation steps to prevent side reactions (e.g., over-acylation) .
  • Solvent selection : Ethanol or THF/water mixtures are preferred for cyclization and purification .
  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) ensures high purity (>98%) .
  • Catalysts : Palladium-on-charcoal for reductive steps and copper sulfate/sodium ascorbate for azide-alkyne cycloadditions .

Q. How is the structure of this compound confirmed, and what analytical techniques are essential?

  • 1H/13C NMR : Key signals include δ ~3.3–4.4 ppm (methoxymethyl CH2/CH3) and aromatic protons (δ ~7.5–7.7 ppm for bromophenyl groups) .
  • UV-Vis spectroscopy : Absorption at ~364 nm (N=N groups) confirms azopyrazole intermediates .
  • Mass spectrometry : HRMS (e.g., EI) validates molecular weight and fragmentation patterns .

Q. What structural features of this compound influence its reactivity?

  • The bromine atom at C4 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
  • The methoxymethyl group at C3 enhances solubility and serves as a directing group for electrophilic substitutions .
  • The pyrazole core stabilizes charge distribution, facilitating interactions with biological targets .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Continuous flow reactors : Enhance efficiency and reduce side reactions in cyclization steps .
  • Catalyst optimization : Use of Pd/C or Cu(I) catalysts in stoichiometric ratios (1:1.3–1.5 equivalents) minimizes byproducts .
  • Solvent-free conditions : For acylation steps, reducing solvent volume improves atom economy .

Q. What biological activities have been observed, and how are structure-activity relationships (SAR) studied?

  • Antitumor activity : Derivatives inhibit tubulin polymerization (IC50 <1 μM) by mimicking combretastatin A-4 .
  • Anti-inflammatory potential : Methoxymethyl and bromine groups modulate COX-2 binding in docking studies .
  • SAR strategies :
    • Replace bromine with electron-withdrawing groups (e.g., CF3) to enhance bioactivity .
    • Modify the ethyl group to isopropyl for improved metabolic stability .

Q. How are contradictions in spectral data resolved during characterization?

  • Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated derivatives) .
  • Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the methoxymethyl group .
  • X-ray crystallography : SHELX-refined structures (CCDC entries) validate bond lengths/angles, resolving ambiguities in NMR assignments .

Q. What crystallographic methods are recommended for determining its solid-state structure?

  • SHELX suite : Use SHELXD for phase solution and SHELXL for refinement against high-resolution data (R-factor <5%) .
  • Twinned data handling : Apply HKLF5 format in SHELXL for pseudo-merohedral twinning .
  • Thermal ellipsoid plots : Visualize disorder in the methoxymethyl group using ORTEP .

Q. How can this compound be derivatized for novel applications?

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for drug discovery .
  • Buchwald-Hartwig amination : Palladium-mediated coupling to install aryl amines at C4 .
  • Fluorination : Electrophilic fluorination at C5 enhances bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.